molecular formula C18H12ClN3O5 B3548250 N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide

N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B3548250
M. Wt: 385.8 g/mol
InChI Key: LCIVMFGLHAXYIK-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. It is related to the family of carbamates . Carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .


Synthesis Analysis

The synthesis of similar compounds often involves a simple nucleophilic substitution reaction . The products are typically characterized by IR, NMR, Mass spectra, and CHN analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes 1H-NMR, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions . These reactions are characterized by their simplicity and the ability to produce a variety of products .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using a variety of spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the compound’s molecular structure and can help confirm its identity .

Mechanism of Action

While the specific mechanism of action for “N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” is not available, similar compounds, such as 4-Nitrophenyl chloroformate, are known to be used as coupling agents in the synthesis of ureas, carbamates, and carbonates . They are also used as building blocks in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Future Directions

The future directions for research on “N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide” and similar compounds could involve further exploration of their potential biological activities. This could include in vitro and in silico antimicrobial and antioxidant activities . Additionally, molecular docking studies could be carried out to study the binding mode of these compounds with various receptors .

Properties

IUPAC Name

N-[4-chloro-2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O5/c19-11-6-7-15(21-18(24)16-5-2-8-27-16)14(9-11)17(23)20-12-3-1-4-13(10-12)22(25)26/h1-10H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIVMFGLHAXYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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